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Compound of Interest

Compound Name: 6-Chloro-3-methyluracil

Cat. No.: B041288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-
Chloro-3-methyluracil (CAS No: 4318-56-3), a pivotal intermediate in pharmaceutical

synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) characteristics, offering a foundational dataset for researchers in drug

discovery and development.

Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data obtained for 6-Chloro-3-
methyluracil.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

12.4 broad singlet 1H N-H

5.90 singlet 1H C₅-H

3.10 singlet 3H N-CH₃

Solvent: DMSO-d₆, Frequency: 400 MHz
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Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

163.61 C₄=O

161.24 C₂=O

156.26 C₆-Cl

82.71 C₅

29.10 N-CH₃

Solvent: DMSO-d₆, Frequency: 101 MHz

Table 3: Mass Spectrometry (GC-MS) Data
Mass-to-Charge Ratio
(m/z)

Relative Intensity Note

160 2nd Highest Molecular Ion [M]⁺

68 Top Peak Fragment Ion

40 3rd Highest Fragment Ion

Source: NIST Mass Spectrometry Data Center

Table 4: Predicted Infrared (IR) Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3200-3100 Medium N-H Stretch Amide

3050-3000 Medium C-H Stretch Aromatic/Vinylic

2950-2850 Medium C-H Stretch Methyl

~1710 Strong C=O Stretch Amide (C₄=O)

~1670 Strong C=O Stretch Amide (C₂=O)

~1600 Medium C=C Stretch Alkene

~1450 Medium C-H Bend Methyl

~750 Strong C-Cl Stretch Chloroalkene

Note: This table is based on characteristic infrared absorption frequencies for the functional

groups present in 6-Chloro-3-methyluracil, as specific experimental data was not available in

public databases.

Experimental Protocols
The data presented in this guide are typically acquired using the following standard

methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field

strength of 400 MHz or higher.

Sample Preparation: A sample of 5-10 mg of 6-Chloro-3-methyluracil is dissolved in

approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane

(TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to

achieve a high signal-to-noise ratio. Key parameters include a spectral width of
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approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3

seconds.

¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired with proton decoupling

to simplify the spectrum to a series of singlets. A larger number of scans is generally required

due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: For solid samples like 6-Chloro-3-methyluracil, the Attenuated Total

Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is

placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to

ensure good contact. Alternatively, a potassium bromide (KBr) pellet can be prepared by

grinding a small amount of the sample with dry KBr and pressing the mixture into a

translucent disk.

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR

crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, often coupled with a gas

chromatograph (GC-MS) for sample introduction and separation.

Sample Introduction: For GC-MS analysis, the sample is dissolved in a volatile organic

solvent and injected into the gas chromatograph. The GC separates the sample from the

solvent and any impurities before it enters the mass spectrometer.

Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically

using an electron energy of 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion,

generating the mass spectrum.
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Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of 6-Chloro-3-methyluracil.
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A logical workflow for the spectroscopic analysis of 6-Chloro-3-methyluracil.

Signaling Pathway Context: Uracil Metabolism
6-Chloro-3-methyluracil is a derivative of uracil, a fundamental component of nucleic acids.

Understanding the metabolic pathways of uracil is crucial in drug development, particularly in

oncology and virology. The following diagram outlines a simplified representation of the

pyrimidine salvage pathway, where uracil is recycled.
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A simplified diagram of the uracil salvage pathway.

To cite this document: BenchChem. [Spectroscopic Profile of 6-Chloro-3-methyluracil: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041288#spectroscopic-data-of-6-chloro-3-
methyluracil-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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